Dichloro(1,2-diaminocyclohexane)platinum(II)
Overview
Description
Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as DACH-Pt(II), is a platinum-based compound that has garnered interest due to its potential applications in antitumor studies. The compound features a platinum center coordinated to a 1,2-diaminocyclohexane (DACH) ligand, which can exist in various isomeric forms, and two chloride ligands.
Synthesis Analysis
The synthesis of DACH-Pt(II) complexes involves the activation of the dichloro compound with a reagent such as silver carbonate, followed by treatment with various amino acids or their derivatives. For instance, the activation of dichloro[(1R,2R)-trans-diaminocyclohexane]platinum(II) with Ag2CO3 allows for subsequent coordination to sulfur and selenium-containing amino acids, leading to the formation of chelated platinum(II) species . Additionally, the synthesis of platinum(IV) complexes containing DACH ligands has been described, where the platinum(II) precursors are oxidized with hydrogen peroxide to introduce axial hydroxo groups, which are then substituted with other ligands .
Molecular Structure Analysis
The molecular structure of DACH-Pt(II) complexes has been elucidated using X-ray crystallography. The trans-dl-1,2-diaminocyclohexane(N-methyliminodiacetato)platinum(II) complex, for example, exhibits a slightly distorted square planar geometry around the platinum center, with the DACH ligand occupying cis positions. The Pt-N and Pt-O bond distances have been measured, and the presence of an intricate system of hydrogen bonds contributes to the stability of the molecule .
Chemical Reactions Analysis
The reactivity of DACH-Pt(II) complexes is influenced by the ligands attached to the platinum center. The coordination of amino acids to the platinum center, as seen in the synthesis process, results in the formation of N,S- and N,Se-chelated species. These reactions are crucial for modifying the chemical properties of the platinum complexes and enhancing their potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of DACH-Pt(II) complexes are characterized using various analytical techniques, including multinuclear NMR spectroscopy, ESI-MS, IR, and elemental analyses. These methods provide detailed information about the complexes' composition, structure, and potential reactivity. The antitumor activity of these complexes has been evaluated in various tumor models, revealing that the activity can be dependent on the specific tumor type and the isomeric form of the DACH ligand .
Scientific Research Applications
Synthesis and Characterization
- Dichloro(1,2-diaminocyclohexane)platinum(II) has been synthesized and characterized in various studies. Rothenburger et al. (2006) activated dichloro[(1R,2R)-trans-diaminocyclohexane]platinum(II) with Ag2CO3 and treated it with different amino acids, characterizing the resulting species by NMR, ESI-MS, IR, and X-ray crystallography (Rothenburger et al., 2006).
Novel Complex Synthesis
- Al-Baker et al. (1994) synthesized a series of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. These complexes were characterized by elemental analysis, infrared, and NMR spectroscopy (Al-Baker et al., 1994).
Water-Soluble Derivatives
- Hacker et al. (1985) focused on creating water-soluble derivatives of dichloro(1,2-diaminocyclohexane)platinum(II) by modifying the structure with organic or inorganic anions, leading to enhanced antitumor activity in some cases (Hacker et al., 1985).
Tritiated Compounds
- Wyrick and Chaney (1988) reported the synthesis of tritiated trans-(d,1)-1,2-diaminocyclohexane platinum derivatives, aiming to improve bioavailability and reduce renal toxicity compared to cisplatin (Wyrick & Chaney, 1988).
Micelle Loading
- Oberoi et al. (2011) explored loading dichloro(1,2-diaminocyclohexane)platinum(II) into polymer micelles with cross-linked core, aiming to enhance drug bioavailability and reduce side effects (Oberoi et al., 2011).
Antitumor Evaluation
- Schwartz et al. (1977) modified the structure of dichloro(1,2-diaminocyclohexane)platinum(II) for antitumor evaluation, assessing its properties against L1210 leukemia (Schwartz et al., 1977).
High-Performance Liquid Chromatography
- Mauldin et al. (1986) developed a high-performance liquid chromatography system to separate biotransformation products of dichloro(1,2-diaminocyclohexane)platinum(II) complexes (Mauldin et al., 1986).
Crystal Structure Analysis
- Xu and Khokhar (1992) synthesized and characterized platinum(IV) complexes with 1,2-diaminocyclohexane, including crystal structure determination (Xu & Khokhar, 1992).
Nanoparticle Loading for Cancer Treatment
- Quan et al. (2015) synthesized PEGylated hyaluronic acid for loading dichloro(1,2-diaminocyclohexane)platinum(II) into nanoparticles, aiming to improve tumor targeting and reduce systemic toxicity (Quan et al., 2015).
Liposomal Conversion
- Insook et al. (1996) studied the intraliposomal conversion of lipophilic cis-bis-carboxylato-trans-R, R-1,2-diaminocyclohexane-platinum (II) complexes into active intermediates (Insook et al., 1996).
Safety And Hazards
When handling Dichloro(1,2-diaminocyclohexane)platinum(II), it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area . Protective gloves and clothing are recommended .
Future Directions
The use of nanoscale drug delivery systems may be a potential solution to decrease the adverse side effects and improve the efficacy of platinum chemotherapeutic drugs . This approach could potentially reduce oxaliplatin-induced neuropathy, which often results in drug reduction and cessation, thereby increasing cancer therapy-related mortality .
properties
IUPAC Name |
cyclohexane-1,2-diamine;dichloroplatinum | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCIXRVXCLADM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,2-diaminocyclohexane)platinum(II) | |
CAS RN |
52691-24-4, 61848-66-6, 61848-70-2 | |
Record name | Dichloro(1,2-diaminocyclohexane)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52691-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (E)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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